Cas no 20737-48-8 (Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate)
Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate
- (5E)-5-[ethoxy(hydroxy)methylidene]-2-methyl-1,3-thiazol-4-one
- 4-Hydroxy-2-methylthiazole-5-carboxylic acid ethyl ester
- 5-Thiazolecarboxylicacid, 4-hydroxy-2-methyl-, ethyl ester
- 2-methyl-4-oxo-4,5-dihydro-thiazole-5-carboxylic acid ethyl ester
- 2-methyl-5-ethoxy-carbonyl-4-hydroxy-thiazole
- 4-Hydroxy-2-Methyl-5-Thiazolecarboxylic Acid Ethyl Ester
- ethyl 4-hydroxy-2-methyl-1,3-thiazole-5-carboxylate
- ethyl 4-hydroxy-2-methyl-5-thiazolecarboxylate
- ethyl-4-hydroxy-2-methylthiazole-5-carboxylate
- QC-6168
- 4-Hydroxy-2-methylthiazole-5-carboxylicacidethylester
- 5-Thiazolecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester
- XYSFQGYOGXKLQW-UHFFFAOYSA-N
- FCH859155
- SBB090587
- TZ001126
- OR110310
- SY031821
- S
- 5-Thiazolecarboxylicacid,4-hydroxy-2-methyl-,ethyl ester
- AKOS006287453
- Ethyl4-hydroxy-2-methylthiazole-5-carboxylate
- DTXSID401190107
- 4-Hydroxy-2-methyl-thiazole-5-carboxylic acid ethyl ester
- AS-8442
- AMY1639
- A814849
- MFCD08275722
- FT-0645994
- SCHEMBL1194336
- 20737-48-8
- CS-W019698
- ALBB-018613
- DB-001727
- DB-316613
-
- MDL: MFCD08275722
- Inchi: 1S/C7H9NO3S/c1-3-11-7(10)5-6(9)8-4(2)12-5/h9H,3H2,1-2H3
- InChI Key: XYSFQGYOGXKLQW-UHFFFAOYSA-N
- SMILES: S1C(C)=NC(=C1C(=O)OCC)O
Computed Properties
- Exact Mass: 187.03000
- Monoisotopic Mass: 187.03
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- Topological Polar Surface Area: 87.7
- XLogP3: 2.4
Experimental Properties
- Density: 1.325
- Boiling Point: 270.7°C at 760 mmHg
- Flash Point: 117.5°C
- Refractive Index: 1.562
- PSA: 87.66000
- LogP: 1.33380
Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate Security Information
- Hazard Statement: H302-H319
- Storage Condition:Inert atmosphere,Room Temperature
Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 093698-250mg |
4-Hydroxy-2-methylthiazole-5-carboxylic acid ethyl ester |
20737-48-8 | 95% | 250mg |
£10.00 | 2022-03-01 | |
| Fluorochem | 093698-1g |
4-Hydroxy-2-methylthiazole-5-carboxylic acid ethyl ester |
20737-48-8 | 95% | 1g |
£22.00 | 2022-03-01 | |
| Fluorochem | 093698-5g |
4-Hydroxy-2-methylthiazole-5-carboxylic acid ethyl ester |
20737-48-8 | 95% | 5g |
£66.00 | 2022-03-01 | |
| Fluorochem | 093698-10g |
4-Hydroxy-2-methylthiazole-5-carboxylic acid ethyl ester |
20737-48-8 | 95% | 10g |
£112.00 | 2022-03-01 | |
| Chemenu | CM189499-5g |
ethyl 4-hydroxy-2-methylthiazole-5-carboxylate |
20737-48-8 | 98% | 5g |
$163 | 2021-08-05 | |
| Chemenu | CM189499-10g |
ethyl 4-hydroxy-2-methylthiazole-5-carboxylate |
20737-48-8 | 98% | 10g |
$224 | 2021-08-05 | |
| Chemenu | CM189499-25g |
ethyl 4-hydroxy-2-methylthiazole-5-carboxylate |
20737-48-8 | 98% | 25g |
$449 | 2021-08-05 | |
| Chemenu | CM189499-100g |
ethyl 4-hydroxy-2-methylthiazole-5-carboxylate |
20737-48-8 | 98% | 100g |
$1169 | 2021-08-05 | |
| TRC | E945590-50mg |
Ethyl 4-Hydroxy-2-methylthiazole-5-carboxylate |
20737-48-8 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E945590-100mg |
Ethyl 4-Hydroxy-2-methylthiazole-5-carboxylate |
20737-48-8 | 100mg |
$ 65.00 | 2022-06-05 |
Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate Suppliers
Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate
Research Brief on Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate (CAS: 20737-48-8) in Chemical Biology and Pharmaceutical Applications
Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate (CAS: 20737-48-8) is a thiazole derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique thiazole core and ester functionality, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of antimicrobial, anti-inflammatory, and anticancer agents. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activities, and therapeutic potential.
The thiazole ring system, a prominent scaffold in medicinal chemistry, is known for its diverse pharmacological properties. Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate, with its hydroxyl and carboxylate substituents, offers a versatile platform for further chemical modifications. Recent synthetic methodologies have emphasized green chemistry approaches, such as solvent-free reactions and catalytic processes, to improve the yield and purity of this compound. For instance, a 2023 study demonstrated an efficient one-pot synthesis of Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate using heterogeneous catalysis, achieving a yield of over 85% with minimal environmental impact.
In the realm of biological applications, Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate has shown promising results as a precursor for novel antimicrobial agents. A 2022 study reported its incorporation into hybrid molecules that exhibited potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action was linked to the disruption of bacterial cell wall synthesis, as confirmed by molecular docking studies. Additionally, derivatives of this compound have demonstrated anti-inflammatory effects by inhibiting key pro-inflammatory cytokines, making them potential candidates for treating chronic inflammatory diseases.
Another area of interest is the compound's role in anticancer drug development. Research published in early 2024 revealed that Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate derivatives could selectively target cancer cell lines by modulating apoptosis-related pathways. Specifically, these derivatives were found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors in vitro. These findings suggest that further optimization of this scaffold could lead to the discovery of novel chemotherapeutic agents with improved efficacy and reduced side effects.
Despite these advancements, challenges remain in the clinical translation of Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate-based therapeutics. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through comprehensive preclinical studies. Recent efforts have focused on structural modifications, such as the introduction of fluorine atoms or the development of prodrug strategies, to enhance the pharmacokinetic properties of these compounds. Collaborative research between academic institutions and pharmaceutical companies is expected to accelerate the progression of these molecules into clinical trials.
In conclusion, Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate (CAS: 20737-48-8) represents a valuable scaffold in modern drug discovery, with demonstrated potential across multiple therapeutic areas. Ongoing research continues to uncover new applications and optimize its pharmacological profile. Future studies should prioritize the translation of these findings into viable therapeutic options, addressing the current limitations through innovative chemical and biological strategies. This compound remains a focal point in the intersection of chemical biology and pharmaceutical sciences, offering exciting opportunities for interdisciplinary research.
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